2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a methanesulfonyl substituent on the benzamide ring and a tetrahydrobenzothiazole moiety.
Properties
IUPAC Name |
2-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSDHIYRJNOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 2-aminobenzothiazole, methanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 2-aminobenzothiazole and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, followed by workup and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and chloro (Cl) groups in analogs like 4-chloro-3-nitro- and 2,5-dichloro derivatives increase molecular polarity and acidity (pKa ~6.66 for dichloro analog ). These groups enhance stability and may improve binding to biological targets.
Benzothiazole Modifications
- Saturated vs.
- 7-Keto and 5,5-Dimethyl Groups: The 7-keto and dimethyl substitutions (e.g., in and analogs) introduce steric and electronic effects, which may influence metabolic stability and receptor affinity .
Biological Activity
2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 254.32 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to affect pathways related to MAPK signaling.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines, which is crucial for its anticancer properties.
- Antimicrobial Activity : Some derivatives of benzothiazole compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit similar effects.
Biological Activity Data
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | MKNK1 | 10.5 | |
| Apoptosis Induction | SISO (cervical cancer) | 2.38 - 3.77 | |
| Antimicrobial Activity | Various Bacteria | TBD | TBD |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 2.38 to 8.13 µM for certain derivatives, indicating potential for further development as anticancer agents .
- Kinase Inhibition Research : Research focused on the inhibition of MKNK1 kinase revealed that compounds with similar structures to this compound could effectively inhibit kinase activity associated with uncontrolled cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
